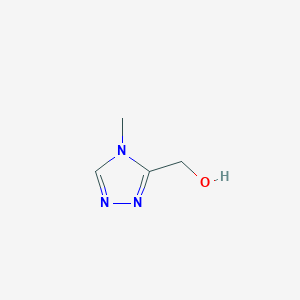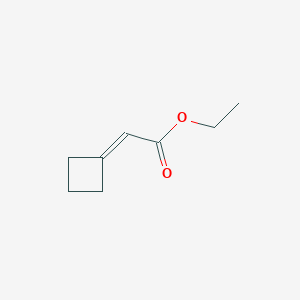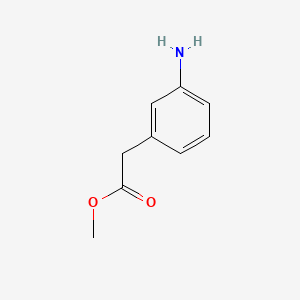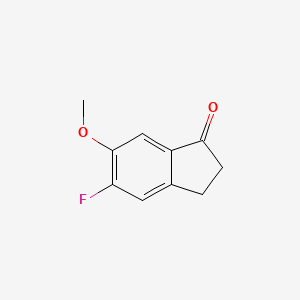![molecular formula C10H18O2 B1317151 Bicyclo[2.2.2]octane-1,4-diyldiméthanol CAS No. 826-45-9](/img/structure/B1317151.png)
Bicyclo[2.2.2]octane-1,4-diyldiméthanol
Vue d'ensemble
Description
Bicyclo[2.2.2]octane-1,4-diyldimethanol is an organic compound with the molecular formula C₁₀H₁₈O₂. It is a bicyclic structure consisting of a bicyclo[2.2.2]octane core with two hydroxymethyl groups attached at the 1 and 4 positions. This compound is known for its stability and rigidity, making it an interesting subject for various chemical studies and applications.
Applications De Recherche Scientifique
Bicyclo[2.2.2]octane-1,4-diyldimethanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Its derivatives are investigated for potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research explores its potential as a scaffold for drug development, particularly in designing molecules with specific biological targets.
Industry: It is used in the synthesis of polymers and advanced materials due to its rigid and stable structure
Mécanisme D'action
Mode of Action
The mode of action of Bicyclo[2.2.2]octane-1,4-diyldimethanol is currently unknown due to the lack of specific studies on this compound . The interaction of this compound with its potential targets and the resulting changes remain to be elucidated.
Biochemical Pathways
There is limited information available on the specific biochemical pathways affected by Bicyclo[2.2.2]octane-1,4-diyldimethanol
Analyse Biochimique
Biochemical Properties
Bicyclo[2.2.2]octane-1,4-diyldimethanol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as alcohol dehydrogenases and oxidoreductases. These interactions typically involve the hydroxyl groups of Bicyclo[2.2.2]octane-1,4-diyldimethanol, which can act as substrates for enzymatic oxidation or reduction reactions. The nature of these interactions often involves the formation of hydrogen bonds between the hydroxyl groups of the compound and the active sites of the enzymes .
Cellular Effects
Bicyclo[2.2.2]octane-1,4-diyldimethanol has been shown to influence various cellular processes. In particular, it affects cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate signaling pathways by interacting with cell surface receptors or intracellular signaling molecules. This interaction can lead to changes in gene expression, either by activating or repressing specific genes. Additionally, Bicyclo[2.2.2]octane-1,4-diyldimethanol can impact cellular metabolism by serving as a substrate for metabolic enzymes, thereby influencing the flux of metabolites through various metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of Bicyclo[2.2.2]octane-1,4-diyldimethanol involves its binding interactions with biomolecules. The hydroxyl groups of the compound can form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to enzyme inhibition or activation. This binding can result in conformational changes in the enzyme structure, affecting its catalytic activity. Additionally, Bicyclo[2.2.2]octane-1,4-diyldimethanol can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bicyclo[2.2.2]octane-1,4-diyldimethanol can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that Bicyclo[2.2.2]octane-1,4-diyldimethanol is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions such as high temperature or exposure to light. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Bicyclo[2.2.2]octane-1,4-diyldimethanol vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as enhancing metabolic activity or modulating gene expression. At high doses, Bicyclo[2.2.2]octane-1,4-diyldimethanol can exhibit toxic or adverse effects, including cellular toxicity, disruption of metabolic pathways, and negative impacts on organ function. Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at specific dosage levels .
Metabolic Pathways
Bicyclo[2.2.2]octane-1,4-diyldimethanol is involved in various metabolic pathways. It can be metabolized by enzymes such as alcohol dehydrogenases, leading to the formation of intermediate metabolites. These metabolites can further participate in other biochemical reactions, influencing metabolic flux and the levels of specific metabolites within the cell. The compound’s interaction with cofactors such as NAD+ or NADH is also crucial for its role in metabolic processes .
Transport and Distribution
The transport and distribution of Bicyclo[2.2.2]octane-1,4-diyldimethanol within cells and tissues involve specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of Bicyclo[2.2.2]octane-1,4-diyldimethanol within tissues can vary depending on factors such as tissue type, blood flow, and the presence of specific transporters .
Subcellular Localization
Bicyclo[2.2.2]octane-1,4-diyldimethanol exhibits specific subcellular localization patterns. It can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and metabolic activity. Alternatively, it may be found in the cytoplasm or nucleus, where it can interact with various biomolecules and affect cellular processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.2]octane-1,4-diyldimethanol can be synthesized through several methods. One common approach involves the Diels-Alder reaction followed by ring-closing metathesis. The Diels-Alder reaction is used to form the bicyclic core, and subsequent functionalization introduces the hydroxymethyl groups. The reaction conditions typically involve elevated temperatures and the use of catalysts to facilitate the formation of the bicyclic structure .
Industrial Production Methods
In an industrial setting, the production of bicyclo[2.2.2]octane-1,4-diyldimethanol may involve large-scale Diels-Alder reactions followed by purification steps such as distillation or recrystallization to obtain the desired purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[2.2.2]octane-1,4-diyldimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxymethyl groups to methyl groups.
Substitution: The hydroxymethyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Bicyclo[2.2.2]octane-1,4-dicarboxylic acid.
Reduction: Bicyclo[2.2.2]octane-1,4-dimethyl.
Substitution: Bicyclo[2.2.2]octane-1,4-diyl diethers or diesters.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.2]octane: Lacks the hydroxymethyl groups, making it less reactive in certain chemical reactions.
Bicyclo[2.2.1]heptane-1,4-diyldimethanol: Similar structure but with a different ring size, leading to different chemical properties and reactivity.
Bicyclo[3.3.1]nonane-1,5-diyldimethanol: Larger bicyclic structure with different spatial arrangement and reactivity.
Uniqueness
Bicyclo[2.2.2]octane-1,4-diyldimethanol is unique due to its combination of a rigid bicyclic core and reactive hydroxymethyl groups. This combination allows for diverse chemical modifications and applications, making it a versatile compound in various fields of research and industry .
Propriétés
IUPAC Name |
[4-(hydroxymethyl)-1-bicyclo[2.2.2]octanyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c11-7-9-1-2-10(8-12,5-3-9)6-4-9/h11-12H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLBHMXBDKPROEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00530170 | |
| Record name | (Bicyclo[2.2.2]octane-1,4-diyl)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00530170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
826-45-9 | |
| Record name | (Bicyclo[2.2.2]octane-1,4-diyl)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00530170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


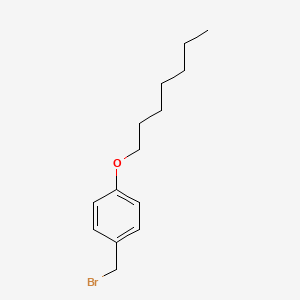
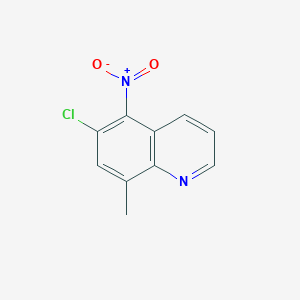

![3-([(4-Bromophenyl)sulfanyl]methyl)benzoic acid](/img/structure/B1317082.png)

